ethyl 1-[6-ethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-[6-ethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate is a complex organic compound that belongs to the quinoline and piperidine families These families are known for their significant roles in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[6-ethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow chemistry. This method allows for the efficient and scalable production of complex molecules by continuously pumping reactants through a reactor.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[6-ethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halides and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce piperidine derivatives.
Scientific Research Applications
Ethyl 1-[6-ethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-[6-ethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate involves its interaction with specific molecular targets. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The piperidine ring may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Ethyl 1-[6-ethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate can be compared with other quinoline and piperidine derivatives:
Quinine: A well-known antimalarial drug that also contains a quinoline moiety.
Piperidine: A simple six-membered ring containing one nitrogen atom, used as a precursor for various pharmaceuticals.
The uniqueness of this compound lies in its combined quinoline and piperidine structures, which may offer enhanced biological activity and specificity.
Properties
IUPAC Name |
ethyl 1-[6-ethoxy-3-(4-methylphenyl)sulfonylquinolin-4-yl]piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O5S/c1-4-32-20-10-13-23-22(15-20)25(28-14-6-7-19(17-28)26(29)33-5-2)24(16-27-23)34(30,31)21-11-8-18(3)9-12-21/h8-13,15-16,19H,4-7,14,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DREQGNGRASYDNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)N4CCCC(C4)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.